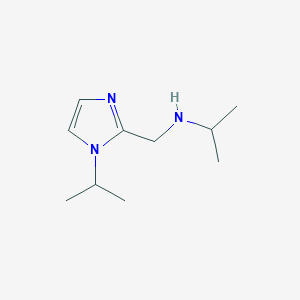
1,3-Thiazole-2,4,5-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Thiazoletricarbonitrile is a heterocyclic compound that features a thiazole ring substituted with three cyano groups at positions 2, 4, and 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Thiazoletricarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminones with cyanamide and elemental sulfur, which leads to the formation of the thiazole ring with cyano substituents .
Industrial Production Methods: Industrial production methods for 2,4,5-Thiazoletricarbonitrile are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Thiazoletricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
2,4,5-Thiazoletricarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2,4,5-Thiazoletricarbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to therapeutic effects. The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Imidazole: Another five-membered heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness: 2,4,5-Thiazoletricarbonitrile is unique due to its three cyano groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic characteristics .
Propriétés
Numéro CAS |
857958-14-6 |
|---|---|
Formule moléculaire |
C6N4S |
Poids moléculaire |
160.16 g/mol |
Nom IUPAC |
1,3-thiazole-2,4,5-tricarbonitrile |
InChI |
InChI=1S/C6N4S/c7-1-4-5(2-8)11-6(3-9)10-4 |
Clé InChI |
QHXJYYKFCBKDNT-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(SC(=N1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13964594.png)




![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)


![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)


![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)
